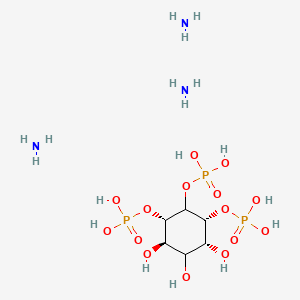

D-Ins 1,4,5-trisphosphate triammonium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of D-myo-inositol 1,4,5-trisphosphate (InsP3) derivatives, including its triammonium salt form, involves multiple steps that typically start from myo-inositol. One method described the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate, emphasizing the resemblance in n.m.r. spectroscopic properties and biological activity between synthetic and naturally-isolated forms of InsP3 (Reese & Ward, 1987).

Molecular Structure Analysis

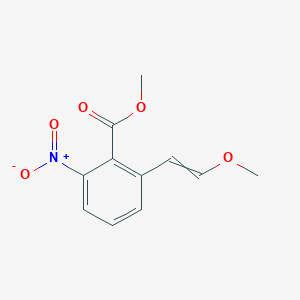

The molecular structure of D-Ins 1,4,5-trisphosphate and its analogs has been extensively studied, revealing insights into its functional roles. Photolabile precursors of inositol phosphates, such as 1-(2-nitrophenyl)ethyl esters of D-myo-inositol 1,4,5-trisphosphate, have been synthesized to study the molecular recognition of InsP3 and related compounds in biological systems (Walker, Feeney, & Trentham, 1989).

Chemical Reactions and Properties

Inositol 1,4,5-trisphosphate participates in a variety of chemical reactions within the cell, primarily involving the mobilization of calcium from intracellular stores. Its ability to bind to and activate InsP3 receptors triggers a cascade of intracellular events leading to calcium release. Studies on the synthesis and interaction of InsP3 analogs with receptors have provided valuable insights into the structural requirements for high-affinity receptor interaction and the consequent biological effects (Riley et al., 2004).

Physical Properties Analysis

The physical properties of D-Ins 1,4,5-trisphosphate, including solubility, stability, and molecular geometry, are critical for its biological function. These properties influence its ability to diffuse through the cytosol and interact with specific receptors and enzymes. The synthesis of photolabile precursors has been instrumental in studying the dynamic processes involving InsP3 in live cells, providing insights into its physical behavior in biological contexts.

Chemical Properties Analysis

The chemical properties of D-Ins 1,4,5-trisphosphate, such as its reactivity with various enzymes, its phosphorylation and dephosphorylation cycles, and its interaction with metal ions, dictate its role in cellular signaling pathways. The development of analogs resistant to specific phosphatases, like the Ins(1,4,5)P3 trisphosphorothioate, has helped elucidate the mechanisms of InsP3-mediated signaling and its resistance to enzymatic degradation (Willcocks et al., 1988).

安全和危害

未来方向

Recent research has explored the substrate promiscuity of inositol 1,4,5-trisphosphate kinase, which is driven by structurally-modified ligands and active site plasticity1011. This research could potentially lead to new insights into the function and applications of D-Ins 1,4,5-trisphosphate triammonium salt.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.

属性

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUDDKTOUDFBJ-ZWBVJREFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24N3O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Ins 1,4,5-trisphosphate triammonium salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)